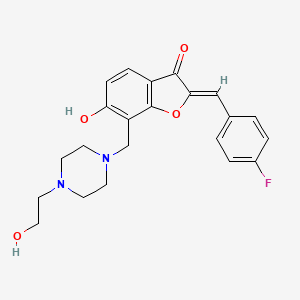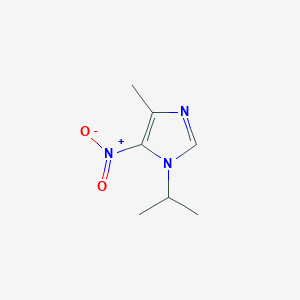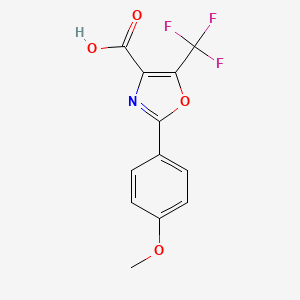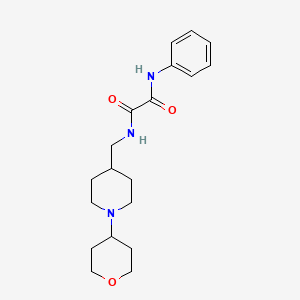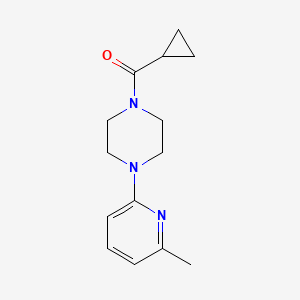
1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine”, also known as CPPP, is a heterocyclic compound that belongs to the class of piperazine derivatives. It has been used in the synthesis of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine, focusing on six unique applications:
Pharmaceutical Development
1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating conditions such as neurological disorders and cancer .
Neuropharmacology
In neuropharmacology, this compound is being investigated for its effects on the central nervous system. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a promising candidate for studying and potentially treating neurological diseases like Alzheimer’s, Parkinson’s, and depression .
Antimicrobial Research
The compound’s structure lends itself to antimicrobial research, where it is being tested for its efficacy against various bacterial and fungal pathogens. Its potential to inhibit the growth of harmful microorganisms could lead to the development of new antibiotics or antifungal agents.
Chemical Biology
In the field of chemical biology, 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine is used as a molecular probe to study biological processes. Its ability to bind to specific proteins or nucleic acids allows researchers to investigate cellular mechanisms and pathways, providing insights into disease progression and potential therapeutic targets .
Medicinal Chemistry
Medicinal chemists are exploring this compound for its potential to serve as a scaffold for designing new drugs. Its chemical properties and reactivity make it a versatile building block for synthesizing a variety of bioactive molecules. This application is crucial for the development of drugs with improved efficacy and reduced side effects .
Propiedades
IUPAC Name |
cyclopropyl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-3-2-4-13(15-11)16-7-9-17(10-8-16)14(18)12-5-6-12/h2-4,12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYRKQJIDIQJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2713444.png)
![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2713446.png)
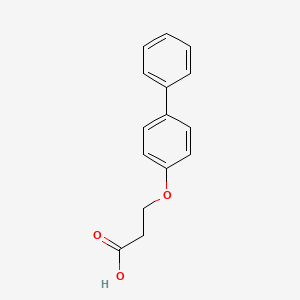
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)
![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)
![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)
